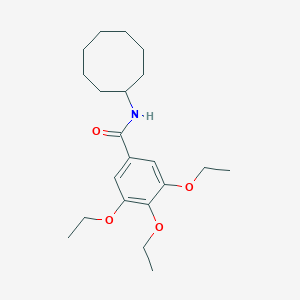

N-cyclooctyl-3,4,5-triethoxybenzamide

Description

N-Cyclooctyl-3,4,5-triethoxybenzamide is a synthetic benzamide derivative characterized by a cyclooctyl group attached to the nitrogen atom of a benzamide core and triethoxy substituents at the 3, 4, and 5 positions of the aromatic ring.

Properties

Molecular Formula |

C21H33NO4 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-cyclooctyl-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C21H33NO4/c1-4-24-18-14-16(15-19(25-5-2)20(18)26-6-3)21(23)22-17-12-10-8-7-9-11-13-17/h14-15,17H,4-13H2,1-3H3,(H,22,23) |

InChI Key |

SLZMBHBEEKGVAR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCCC2 |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCCC2 |

solubility |

2.3 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-cyclooctyl-3,4,5-triethoxybenzamide and its analogs:

*Calculated based on molecular formula (C₂₃H₃₅NO₄).

Key Findings from Analog Studies

N-Cyclohexyl-3,4,5-trimethoxybenzamide

- Synthesis : Produced via reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine in chloroform (78% yield) .

- Structure : The cyclohexyl group adopts a chair conformation, and methoxy groups exhibit varied planarity with the aromatic ring. Hydrogen bonding via N–H···O forms chains, influencing crystal packing .

Trimethobenzamide

- Structure: Features a 4-[2-(dimethylamino)ethoxy]benzyl group instead of a cycloalkyl substituent.

- Application : Clinically used as an antiemetic, highlighting how substituent flexibility in benzamides can diversify therapeutic outcomes .

N-(Cyanomethyl)-3,4,5-triethoxybenzamide

Thiophene-Oxadiazole Hybrid Analog

- Structure : Incorporates a thiophene-oxadiazole heterocycle on the cyclohexyl group. Such motifs are common in kinase inhibitors, suggesting possible enzyme-targeting applications .

Impact of Substituent Modifications

- N-Substituents: Cyclooctyl vs. Cyclohexyl analogs show proven crystallinity and bioactivity . Functional Groups: Cyanomethyl or thiophene-oxadiazole substituents introduce electronic or steric effects that could modulate target binding or metabolic pathways .

- Benzamide Substituents: Triethoxy vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.